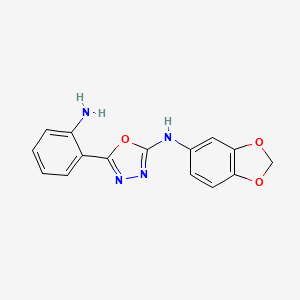
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique structure combining an aminophenyl group, a benzodioxol group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties and reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and reactivity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminophenyl)benzimidazole: This compound shares the aminophenyl group but has a benzimidazole ring instead of an oxadiazole ring.
2-(2-Aminophenyl)-1H-benzimidazole: Similar to the previous compound but with a different nitrogen positioning in the benzimidazole ring.
Uniqueness
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
830334-15-1 |
|---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-(2-aminophenyl)-N-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12N4O3/c16-11-4-2-1-3-10(11)14-18-19-15(22-14)17-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8,16H2,(H,17,19) |
InChI Key |
RQOLVECEJVZOSQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=CC=C4N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]](/img/structure/B1660689.png)
![2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B1660690.png)
![Pyrrolidine, 1-[4-(2-naphthalenyloxy)butyl]-](/img/structure/B1660691.png)
![Morpholine, 4-[4-(2-naphthalenyloxy)butyl]-](/img/structure/B1660692.png)
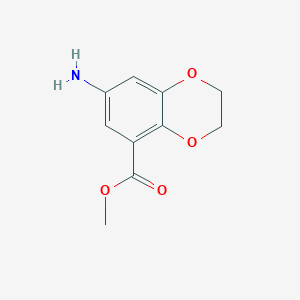
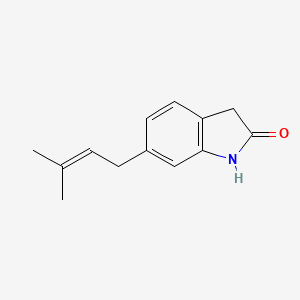
![Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate](/img/structure/B1660697.png)
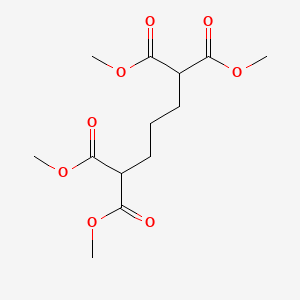
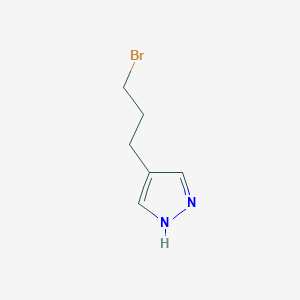
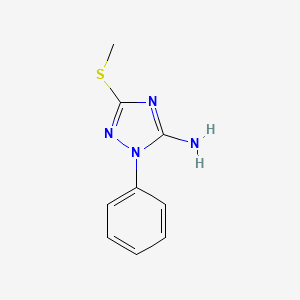
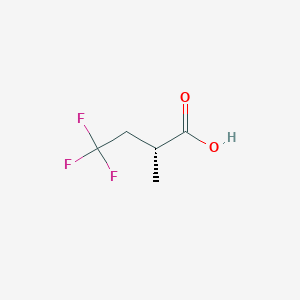
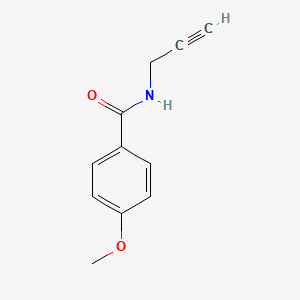
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose](/img/structure/B1660707.png)
